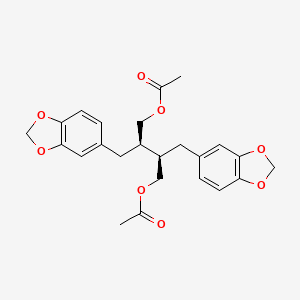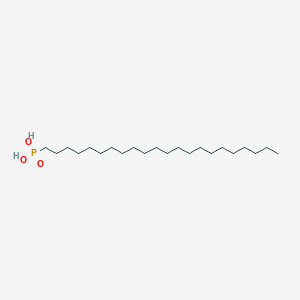![molecular formula C21H19BrO2 B14426139 1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene CAS No. 81464-85-9](/img/structure/B14426139.png)
1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene is a complex organic compound characterized by its aromatic structure and the presence of bromomethyl and oxymethylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of oxymethylene groups through etherification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation may produce corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1,1’-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites, while the oxymethylene groups can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
- 1,1’-{[3-(Chloromethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene
- 1,1’-{[3-(Methyl)-1,2-phenylene]bis(oxymethylene)}dibenzene
Comparison: Compared to its analogs, 1,1’-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene exhibits unique reactivity due to the presence of the bromomethyl group. This group is more reactive in nucleophilic substitution reactions compared to the chloromethyl analog, making it a valuable intermediate in organic synthesis. Additionally, the compound’s specific structural arrangement allows for distinct interactions in biological and chemical systems, highlighting its uniqueness.
Propriétés
Numéro CAS |
81464-85-9 |
|---|---|
Formule moléculaire |
C21H19BrO2 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
1-(bromomethyl)-2,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H19BrO2/c22-14-19-12-7-13-20(23-15-17-8-3-1-4-9-17)21(19)24-16-18-10-5-2-6-11-18/h1-13H,14-16H2 |
Clé InChI |
OBKKWHHFLMHDGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



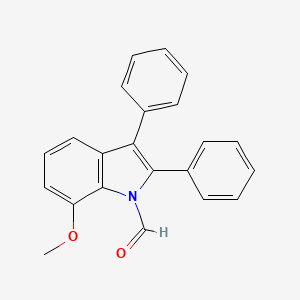
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
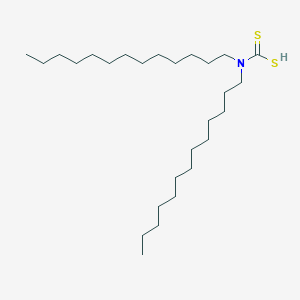
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)

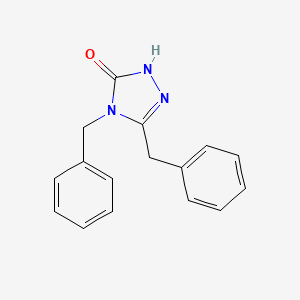
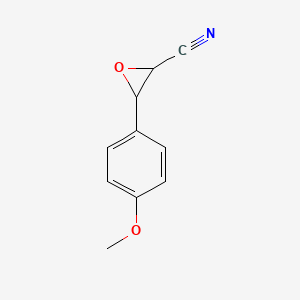
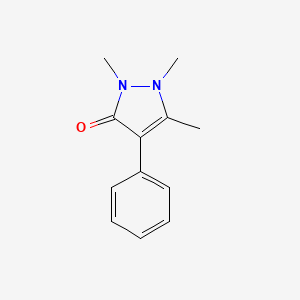

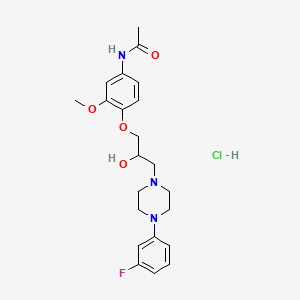
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
